N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide
Description
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide is a thiazole-based compound featuring a 4-chlorophenyl substituent at the 2-position of the thiazole ring. The thiazole moiety is connected via an ethyl linker to a thiophene-2-carboxamide group.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c17-12-5-3-11(4-6-12)16-19-13(10-22-16)7-8-18-15(20)14-2-1-9-21-14/h1-6,9-10H,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWWTYHJCPCGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions.
Attachment of the Ethyl Chain: The ethyl chain is introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling of the Rings: The final step involves coupling the thiazole and thiophene rings through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like aluminum chloride (AlCl3) in the presence of a suitable electrophile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Studies have shown that derivatives of thiazole, including N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide, have varying degrees of effectiveness against both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 100 µg/ml |
| Compound B | S. aureus | 200 µg/ml |
| This compound | E. faecalis | 150 µg/ml |
In a study comparing various thiazole derivatives against common pathogens, the compound showed moderate antibacterial activity, with MIC values ranging between 100 µg/ml and 400 µg/ml, indicating potential for further development in antimicrobial therapies .
Anticancer Activity
This compound has been evaluated for its anticancer properties across several human cancer cell lines. Research indicates that compounds with thiazole moieties can induce apoptosis in cancer cells.
Case Study: Anticancer Activity Evaluation
In a recent investigation, the compound was tested against human lung adenocarcinoma (A549) and glioblastoma (U251) cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating strong selectivity towards cancer cells:
- A549 Cell Line: IC50 = 23.30 ± 0.35 mM
- U251 Cell Line: IC50 = 18.50 ± 0.25 mM
These findings suggest that modifications on the thiazole ring can enhance anticancer activity .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC50 (mM) |
|---|---|---|
| Compound X | A549 | 23.30 ± 0.35 |
| This compound | U251 | 18.50 ± 0.25 |
Antitubercular Activity
The compound has also been investigated for its potential against Mycobacterium tuberculosis. Recent studies have highlighted that thiazole derivatives can exhibit significant antitubercular activity.
Case Study: Antitubercular Screening
In a study assessing various thiazole compounds against Mycobacterium tuberculosis H37Rv strain, this compound showed promising results with a minimum inhibitory concentration (MIC) of:
- MIC = 0.09 µg/mL
This suggests a strong potential for development as an antitubercular agent .
Table 3: Antitubercular Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) |
|---|---|
| This compound | 0.09 |
| Compound Y | 0.15 |
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, thereby disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Structural Differences and Implications
Substituent Effects on Thiazole/Thiophene Cores :
- The 4-chlorophenyl group in the target compound may enhance lipophilicity and influence target binding compared to electron-withdrawing groups like nitro (e.g., in compounds) .
- Nitro groups in analogs (e.g., ) could improve antibacterial activity but may reduce metabolic stability due to redox sensitivity .
Carboxamide Variations :
Crystallographic and Conformational Insights
- Dihedral Angles : In , the dihedral angle between thiophene and benzene rings in N-(2-nitrophenyl)thiophene-2-carboxamide (~8.5–13.5°) influences molecular packing and intermolecular interactions . The target compound’s ethyl linker may allow greater conformational flexibility compared to rigid benzyl derivatives.
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance. The presence of the 4-chlorophenyl group enhances its interaction with biological targets, potentially leading to improved pharmacological effects. The structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16ClN3OS
- Molecular Weight : 335.84 g/mol
Thiazole derivatives often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many thiazole compounds inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins and thromboxanes .
- Antimicrobial Activity : Research indicates that thiazole derivatives can possess significant antibacterial and antifungal properties. They may disrupt microbial cell wall synthesis or inhibit essential metabolic pathways .
- Anticancer Properties : The compound has shown promise as an anticancer agent by inducing apoptosis in cancer cells and inhibiting cell proliferation through modulation of signaling pathways .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial and fungal strains. For instance, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be significantly lower than those of standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been assessed through in vitro studies using various cancer cell lines. Notably, it exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring and phenyl substituents significantly influenced its activity .
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
